2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile
Description
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile is an organic compound with the molecular formula C9H8F2N2O It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a nitrile group
Properties
Molecular Formula |
C9H8F2N2O |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-amino-2-[4-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)14-7-3-1-6(2-4-7)8(13)5-12/h1-4,8-9H,13H2 |
InChI Key |
ZOYXVJBBCMCUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine and a cyanide source. One common method includes the use of ammonium acetate and potassium cyanide in a solvent such as ethanol, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of the cyanide ion to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer cyanide sources and alternative solvents may be explored to enhance the sustainability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitrile groups, potentially inhibiting or modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile: Contains a trifluoromethoxy group, which may alter its reactivity and properties.
2-Amino-2-(4-(difluoromethoxy)phenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of the difluoromethoxy group in 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
